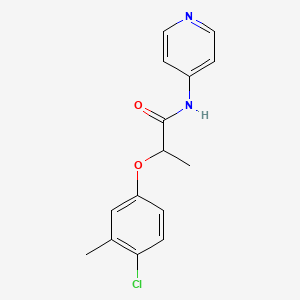![molecular formula C14H20N2O4S B4408145 4-[(ethylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4408145.png)
4-[(ethylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide
Overview
Description
4-[(ethylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide, also known as E-64d, is a potent and selective inhibitor of cysteine proteases. It is widely used in scientific research for its ability to inhibit autophagy and lysosomal degradation, making it a valuable tool in the study of cellular processes and diseases.
Mechanism of Action
4-[(ethylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide inhibits cysteine proteases by binding covalently to the active site of the enzyme. This irreversible inhibition prevents the enzyme from functioning, leading to the accumulation of substrates and disruption of cellular processes that rely on the activity of cysteine proteases. This compound is a potent inhibitor of cathepsins B, H, and L, which are involved in lysosomal degradation and antigen presentation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It inhibits autophagy and lysosomal degradation, leading to the accumulation of undigested material in lysosomes. It also inhibits the production of reactive oxygen species, which are involved in cellular signaling and oxidative stress. This compound has been shown to have anti-inflammatory effects by inhibiting the production of cytokines and chemokines.
Advantages and Limitations for Lab Experiments
4-[(ethylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide is a valuable tool in scientific research due to its potency and selectivity for cysteine proteases. It has been extensively studied and is widely available from commercial sources. However, there are some limitations to its use in lab experiments. This compound is an irreversible inhibitor, which means that it cannot be removed from the enzyme once it has bound. This can make it difficult to study the effects of transient inhibition of cysteine proteases. Additionally, this compound has been shown to have off-target effects on other enzymes, which can complicate the interpretation of experimental results.
Future Directions
There are many future directions for the study of 4-[(ethylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide. One area of interest is the role of cysteine proteases in aging and age-related diseases. This compound has been shown to extend lifespan in model organisms, and further research is needed to understand the mechanisms behind this effect. Additionally, this compound has potential therapeutic applications in diseases such as cancer and neurodegenerative diseases, and further research is needed to explore these possibilities. Finally, the development of new, more selective inhibitors of cysteine proteases is an active area of research, which may lead to the discovery of new drugs for the treatment of a variety of diseases.
Scientific Research Applications
4-[(ethylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide is widely used in scientific research for its ability to inhibit cysteine proteases, which are involved in numerous cellular processes, including autophagy, apoptosis, and immune response. This compound has been used to study the role of autophagy in cancer, neurodegenerative diseases, and infectious diseases. It has also been used to study the role of lysosomal degradation in cellular processes such as antigen presentation and extracellular matrix degradation.
properties
IUPAC Name |
4-(ethylsulfonylamino)-N-(oxolan-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-2-21(18,19)16-12-7-5-11(6-8-12)14(17)15-10-13-4-3-9-20-13/h5-8,13,16H,2-4,9-10H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIRZWZSYFYVTHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)C(=O)NCC2CCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



amine hydrochloride](/img/structure/B4408062.png)
![4-[2-(4-methyl-1-piperazinyl)ethoxy]benzonitrile hydrochloride](/img/structure/B4408063.png)
![N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-thiophenecarboxamide](/img/structure/B4408075.png)
![5-chloro-2-[3-(2,6-dimethylmorpholin-4-yl)propoxy]benzaldehyde hydrochloride](/img/structure/B4408100.png)


![N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-furamide](/img/structure/B4408114.png)
![2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-[2-(methylthio)phenyl]acetamide](/img/structure/B4408121.png)
![3-methoxy-2-[3-(8-quinolinyloxy)propoxy]benzaldehyde](/img/structure/B4408123.png)

![1-{2-[3-(4-methyl-1-piperidinyl)propoxy]phenyl}-1-propanone hydrochloride](/img/structure/B4408136.png)
![4-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}phenyl propionate](/img/structure/B4408142.png)
amine hydrochloride](/img/structure/B4408147.png)
![N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-methoxybenzamide](/img/structure/B4408153.png)